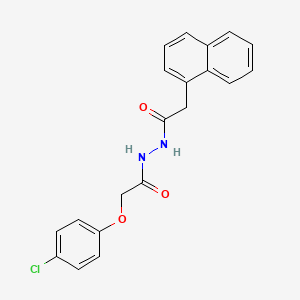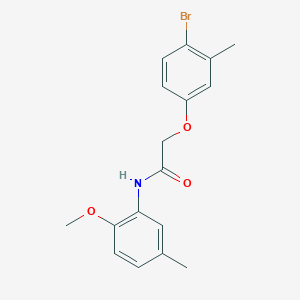![molecular formula C22H15N3O5 B3743355 N'-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]-2-hydroxybenzohydrazide](/img/structure/B3743355.png)
N'-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]-2-hydroxybenzohydrazide
Overview
Description
N'-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]-2-hydroxybenzohydrazide, commonly known as isoindoline-hydrazide, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action has been studied in depth.
Mechanism of Action
The mechanism of action of isoindoline-hydrazide is not fully understood. However, studies have suggested that it inhibits the activity of enzymes involved in cancer cell growth and inflammation. Isoindoline-hydrazide has also been found to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
Isoindoline-hydrazide has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. Isoindoline-hydrazide has also been found to inhibit the activity of enzymes involved in cancer cell growth, such as topoisomerase II and tyrosine kinase. Furthermore, it has been found to disrupt the cell membrane of bacteria and fungi, leading to their death.
Advantages and Limitations for Lab Experiments
Isoindoline-hydrazide has several advantages for lab experiments. It is easy to synthesize and purify, and it has shown promising results in various assays. However, isoindoline-hydrazide has limitations, including its low solubility in water and potential toxicity at high concentrations. These limitations need to be addressed in future studies.
Future Directions
Isoindoline-hydrazide has shown promising results in various assays, and future research should focus on its potential therapeutic applications. One direction could be to study its anti-cancer effects in vivo and its potential as a chemotherapeutic agent. Another direction could be to study its anti-inflammatory effects in various disease models, such as rheumatoid arthritis and inflammatory bowel disease. Furthermore, isoindoline-hydrazide could be studied for its potential as an anti-microbial agent in various in vitro and in vivo models. Finally, future research could focus on developing isoindoline-hydrazide derivatives with improved solubility and reduced toxicity.
Conclusion:
In conclusion, isoindoline-hydrazide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been synthesized using various methods, and its mechanism of action has been studied in depth. Isoindoline-hydrazide has shown promising results as an anti-cancer, anti-inflammatory, and anti-microbial agent. However, its limitations, including low solubility and potential toxicity, need to be addressed in future studies. Future research should focus on developing isoindoline-hydrazide derivatives with improved solubility and reduced toxicity and studying its potential therapeutic applications in various disease models.
Scientific Research Applications
Isoindoline-hydrazide has been studied for its potential therapeutic applications, including its anti-cancer, anti-inflammatory, and anti-microbial properties. Several studies have shown that isoindoline-hydrazide inhibits the growth of cancer cells and induces apoptosis. It has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Furthermore, isoindoline-hydrazide has shown promising results as an anti-microbial agent against various bacterial and fungal strains.
properties
IUPAC Name |
N-[4-(1,3-dihydroxyisoindol-2-yl)benzoyl]imino-2-hydroxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O5/c26-18-8-4-3-7-17(18)20(28)24-23-19(27)13-9-11-14(12-10-13)25-21(29)15-5-1-2-6-16(15)22(25)30/h1-12,26,29-30H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXGSQMPVKUDIQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N=NC(=O)C2=CC=C(C=C2)N3C(=C4C=CC=CC4=C3O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(4-methoxyphenyl)ethyl]-4-phenylcyclohexanamine](/img/structure/B3743277.png)

![3,5-bis[(3,4-dimethoxybenzoyl)amino]benzoic acid](/img/structure/B3743282.png)
![4-bromo-3-[(cyclohexylamino)sulfonyl]-N-phenylbenzamide](/img/structure/B3743292.png)


![N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]isonicotinohydrazide](/img/structure/B3743307.png)

![N'-[(4-bromophenyl)sulfonyl]benzohydrazide](/img/structure/B3743324.png)

![3-chloro-N'-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]benzohydrazide](/img/structure/B3743329.png)


